Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is known for its unique structure, which includes a quinoline core with various functional groups attached. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through several methods. One common method involves the esterification of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline derivatives.
Scientific Research Applications
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its quinoline core may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: This compound is structurally similar but has a hydroxyl group instead of a keto group.
Ethyl 2,5-dioxo-1,2,5,6-tetrahydroquinoline-3-carboxylate: This compound lacks the additional hydrogenation present in the hexahydroquinoline derivative.
Uniqueness
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6H,2-5H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFAQDXXXISML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520961 |
Source
|
Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125885-50-9 |
Source
|
Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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